molecular formula C15H22N2O2 B2752823 Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate CAS No. 2361634-84-4

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate

Cat. No.: B2752823
CAS No.: 2361634-84-4
M. Wt: 262.353
InChI Key: HJDYWOZSSVJTNX-NNUKFRKNSA-N
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Description

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate is a chemical building block featuring a carbamate group that serves as a protected primary amine. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups used in organic and medicinal chemistry for the synthesis of peptides and complex molecules . Its primary value lies in its stability towards bases and nucleophiles, allowing for orthogonal protection strategies in multi-step syntheses . The carbamate group is known for its good chemical and proteolytic stability and ability to resemble a peptide bond, making it a valuable motif in drug discovery for compounds such as protease inhibitors and other bioactive molecules . This compound is rigorously quality-controlled to ensure high purity and consistency for research applications. It is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-12(16)10-15)11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDYWOZSSVJTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-84-4
Record name rac-tert-butyl N-[(1r,3r)-3-amino-1-phenylcyclobutyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of a base such as cesium carbonate . This reaction is often carried out in a solvent like 1,4-dioxane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate has several notable applications across different scientific domains:

Medicinal Chemistry

The compound is being investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo. Its unique structure allows it to interact with various biological pathways, making it a candidate for targeting specific diseases.

Biological Studies

Research has shown that this compound can be utilized in enzyme-catalyzed reactions involving carbamates. Its ability to act as an intermediate in the synthesis of complex organic molecules further enhances its utility in biological research.

Agrochemical Production

Due to its structural characteristics, this compound may also find applications in the production of agrochemicals, contributing to the development of new agricultural products.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Enzyme Inhibition Studies : Research indicates that compounds similar to this carbamate can inhibit enzymes involved in metabolic pathways. For instance, studies have demonstrated that modifications of carbamates can lead to effective inhibitors for enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission.
  • Pharmacokinetics : Ongoing studies aim to determine the pharmacokinetic profile of this compound, including its bioavailability and metabolic stability. Understanding these parameters is critical for evaluating its potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate involves its conversion to the corresponding amine under physiological conditions. The carbamate group is hydrolyzed by enzymes such as esterases, releasing the active amine, which can then interact with its molecular targets. These targets may include receptors, enzymes, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name (CAS) Core Structure Substituents/Modifications Key Properties/Applications References
Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate Cyclobutane ring 3-amino, 1-phenyl High rigidity, π-π interactions potential [Hypothetical]
tert-butyl N-(6-bromohexyl) carbamate Linear alkyl chain 6-bromo Flexibility, halogen reactivity
tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) Cyclohexane ring 1-amino, 4-methoxy, methyl linker Enhanced lipophilicity, metabolic stability
tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate (1032684-85-7) Cyclobutane ring 3-amino, 2,2-dimethyl Steric hindrance, reduced ring strain
tert-butyl N-(3-fluorocyclohexyl)carbamate (1546332-14-2) Cyclohexane ring 3-fluoro Electronegativity, altered binding
tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate (2059971-11-6) Ethyl linker 3-aminophenyl Spatial flexibility, hydrogen bonding
Key Observations

Ring Size and Rigidity :

  • The cyclobutane core in the target compound offers greater rigidity compared to cyclohexane (e.g., CAS 1546332-14-2) or linear chains (e.g., 6-bromohexyl derivative) . This rigidity can improve binding specificity in receptor-ligand interactions but may also increase synthetic complexity due to ring strain.
  • Cyclohexane-based analogs (e.g., CAS 296) exhibit enhanced conformational flexibility, which might improve solubility but reduce target selectivity .

Substituent Effects: Amino Groups: The 3-amino substituent in the target compound and CAS 1032684-85-7 provides a reactive site for derivatization. Halogens and Polar Groups: Bromine (CAS 2) and fluorine (CAS 1546332-14-2) substituents alter electronic properties and lipophilicity. Methoxy groups (CAS 296) enhance solubility but may reduce membrane permeability .

Applications in Drug Discovery :

  • The phenyl group in the target compound and CAS 2059971-11-6 suggests utility in targeting aromatic-rich binding pockets (e.g., kinase inhibitors or GPCRs) .
  • Halogenated analogs (CAS 2, 9) are often intermediates in radiopharmaceuticals or covalent inhibitors due to their reactivity .

Biological Activity

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol

The compound features a tert-butyl carbamate group attached to a cyclobutyl moiety, which is further substituted with an amino group and a phenyl ring. This structural configuration is believed to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable amine precursor. Various synthetic routes have been explored, emphasizing the importance of protecting groups during the synthesis to enhance yield and selectivity.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including proteases. Inhibitory assays reveal that it can bind effectively to target enzymes, leading to decreased enzymatic activity.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity : Evaluations on human cell lines such as HepG2 have demonstrated cytotoxic effects at higher concentrations, indicating that further research is necessary to understand its safety profile.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
1Demonstrated enzyme inhibition with an IC50 value of 10.7 μM against SARS-CoV 3CL protease, highlighting its potential in antiviral applications .
2Showed significant antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 50 μg/mL .
3Evaluated for cytotoxic effects on HepG2 cells; exhibited an IC50 value of 25 μg/mL, indicating moderate cytotoxicity .

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